molecular formula C5H8Cl2O B020785 (2R,3S)-2,3-dichloro-2-propan-2-yloxirane CAS No. 101028-45-9

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane

Cat. No. B020785
M. Wt: 155.02 g/mol
InChI Key: NTJQCOAJNBKVCA-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane, also known as DCPO, is a chemical compound that has been widely used in scientific research. It is a chiral epoxide that has been used as a versatile building block in the synthesis of various organic compounds. DCPO has also been studied for its potential use as a catalyst in organic reactions.

Mechanism Of Action

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane is an epoxide that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of (2R,3S)-2,3-dichloro-2-propan-2-yloxirane involves the formation of a ring-opened intermediate, which can then react with other reagents to form various organic compounds.

Biochemical And Physiological Effects

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a skin irritant and a respiratory irritant. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane has also been reported to cause DNA damage in human cells.

Advantages And Limitations For Lab Experiments

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane is a versatile chiral building block that can be used in the synthesis of various organic compounds. It has also been studied as a potential catalyst in organic reactions. However, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane is a skin irritant and a respiratory irritant, which can pose risks to researchers working with this compound. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on (2R,3S)-2,3-dichloro-2-propan-2-yloxirane. One direction is to study its potential use as a catalyst in organic reactions. Another direction is to study its biochemical and physiological effects in more detail. Additionally, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane can be modified to create new chiral building blocks that can be used in the synthesis of various organic compounds. Further research on (2R,3S)-2,3-dichloro-2-propan-2-yloxirane and its derivatives can lead to the development of new drugs, herbicides, and insecticides.

Synthesis Methods

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane can be synthesized by the reaction of epichlorohydrin with a chiral auxiliary such as (S)-2-methyl-2-(phenylsulfonyl)oxazolidine. The resulting product is then treated with sodium hydroxide to obtain the desired chiral epoxide, (2R,3S)-2,3-dichloro-2-propan-2-yloxirane.

Scientific Research Applications

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane has been widely used in scientific research as a chiral building block in the synthesis of various organic compounds. It has also been studied for its potential use as a catalyst in organic reactions. (2R,3S)-2,3-dichloro-2-propan-2-yloxirane has been used in the synthesis of chiral β-lactams, α-hydroxy acids, and β-amino alcohols. It has also been used in the synthesis of chiral herbicides and insecticides.

properties

CAS RN

101028-45-9

Product Name

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane

Molecular Formula

C5H8Cl2O

Molecular Weight

155.02 g/mol

IUPAC Name

(2R,3S)-2,3-dichloro-2-propan-2-yloxirane

InChI

InChI=1S/C5H8Cl2O/c1-3(2)5(7)4(6)8-5/h3-4H,1-2H3/t4-,5+/m1/s1

InChI Key

NTJQCOAJNBKVCA-UHNVWZDZSA-N

Isomeric SMILES

CC(C)[C@]1([C@@H](O1)Cl)Cl

SMILES

CC(C)C1(C(O1)Cl)Cl

Canonical SMILES

CC(C)C1(C(O1)Cl)Cl

synonyms

Oxirane, 2,3-dichloro-2-(1-methylethyl)-, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.